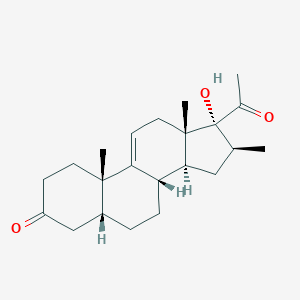

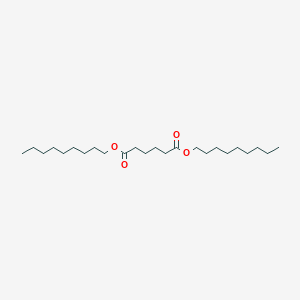

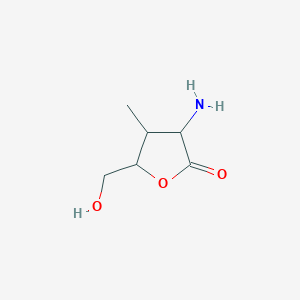

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione, also known as 17α-Methyltestosterone, is a synthetic androgen that is used to treat hypogonadism and delayed puberty in males. It is also used in the treatment of breast cancer in women and in veterinary medicine to promote weight gain and improve muscle growth in livestock.

Mechanism Of Action

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone works by binding to androgen receptors in the body, which are found in various tissues, including the muscles, bones, and reproductive organs. Once bound, it activates the androgen receptor, leading to the activation of various signaling pathways that regulate gene expression and protein synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone are well documented. It promotes the development of male sexual characteristics, such as increased muscle mass, body hair growth, and deepening of the voice. It also stimulates the production of red blood cells and increases bone density.

Advantages And Limitations For Lab Experiments

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is a useful tool for researchers studying the effects of androgens on the body. It has been used in a variety of in vitro and in vivo experiments to investigate its effects on gene expression, protein synthesis, and cell signaling pathways. However, its use is limited by its potential for toxicity and its effects on other physiological systems, such as the liver and cardiovascular system.

Future Directions

There are several areas of research that could be explored in relation to 17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone. These include:

1. Investigating its potential as a treatment for muscle wasting and other conditions associated with aging.

2. Studying its effects on cognitive function and mood in both males and females.

3. Exploring its potential as a treatment for breast cancer and other hormone-sensitive cancers.

4. Investigating its effects on the immune system and its potential as an immunomodulatory agent.

5. Developing new synthetic androgens that are more selective in their effects and have fewer side effects.

Conclusion

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is a synthetic androgen that has been extensively studied for its effects on the human body. It has a wide range of potential applications in medicine and veterinary science, but its use is limited by its potential for toxicity and its effects on other physiological systems. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Synthesis Methods

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is synthesized from progesterone, a natural hormone found in the human body. The synthesis involves several steps, including oxidation, reduction, and alkylation. The final product is a white crystalline powder that is soluble in ethanol and acetone.

Scientific Research Applications

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone has been extensively studied for its effects on the human body. It has been used in clinical trials to investigate its potential as a treatment for various conditions, including male infertility, osteoporosis, and muscle wasting. It has also been studied for its effects on cognitive function, mood, and behavior.

properties

CAS RN |

13656-78-5 |

|---|---|

Product Name |

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione |

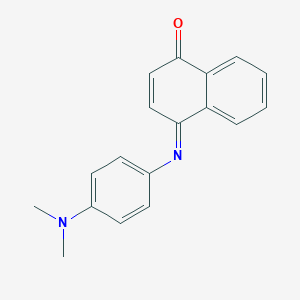

Molecular Formula |

C22H32O3 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(5R,8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h8,13,15,17,19,25H,5-7,9-12H2,1-4H3/t13-,15+,17+,19-,20-,21-,22-/m0/s1 |

InChI Key |

SYVXMCCIFBTGFR-RJZNOWKXSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4(C3=CC[C@@]2([C@]1(C(=O)C)O)C)C |

SMILES |

CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)C)O)C)C |

Canonical SMILES |

CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)C)O)C)C |

Other CAS RN |

13656-78-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)